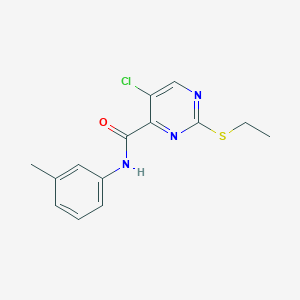

5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15319567

Molecular Formula: C14H14ClN3OS

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClN3OS |

|---|---|

| Molecular Weight | 307.8 g/mol |

| IUPAC Name | 5-chloro-2-ethylsulfanyl-N-(3-methylphenyl)pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,19) |

| Standard InChI Key | QYUZXNFJJMUVIF-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl |

Introduction

5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities and are frequently utilized in medicinal chemistry for the development of pharmaceuticals. This compound features a chloro group, an ethylsulfanyl group, and a methylphenyl moiety, making it structurally interesting and potentially biologically active.

Synthesis

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Potential Biological Activities

Pyrimidine derivatives, including 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide, are known for their diverse biological activities. They can interact with various molecular targets, including enzymes, receptors, or nucleic acids, modulating their activity. Detailed studies are required to elucidate the precise mechanisms through experimental assays.

Chemical Reactions

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

Stability and Handling

Relevant data from chemical databases indicate that this compound may exhibit stability under standard laboratory conditions but could be sensitive to strong oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume